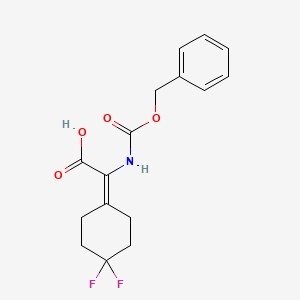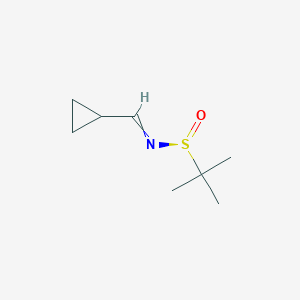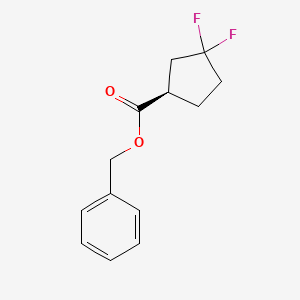
(R)-benzyl 3,3-difluorocyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-benzyl 3,3-difluorocyclopentanecarboxylate is an organic compound that features a cyclopentane ring substituted with two fluorine atoms and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3,3-difluorocyclopentanecarboxylate typically involves the introduction of fluorine atoms into a cyclopentane ring, followed by esterification with benzyl alcohol. One common method involves the use of difluorocarbene precursors, which react with cyclopentane derivatives under controlled conditions to introduce the fluorine atoms. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of ®-benzyl 3,3-difluorocyclopentanecarboxylate may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process is optimized for efficiency and safety, ensuring that the final product meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
®-benzyl 3,3-difluorocyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
®-benzyl 3,3-difluorocyclopentanecarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-benzyl 3,3-difluorocyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
®-benzyl 3,3-difluorocyclopentane-1-carboxylate: A closely related compound with similar structural features but different functional groups.
®-benzyl 3,3-difluorocyclopentane-2-carboxylate: Another similar compound with variations in the position of the carboxylate group.
Uniqueness
®-benzyl 3,3-difluorocyclopentanecarboxylate is unique due to its specific substitution pattern and the presence of fluorine atoms, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
benzyl (1R)-3,3-difluorocyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O2/c14-13(15)7-6-11(8-13)12(16)17-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMMCGCHWRPUEY-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)OCC2=CC=CC=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@@H]1C(=O)OCC2=CC=CC=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
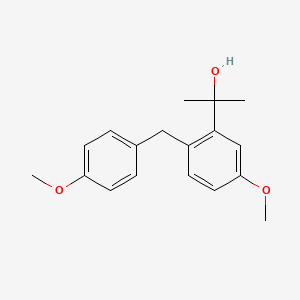
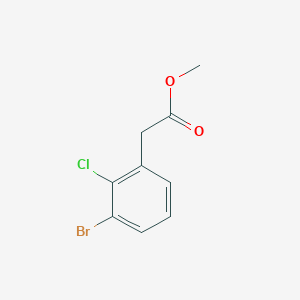
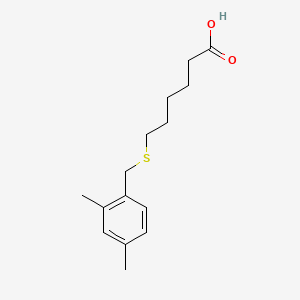
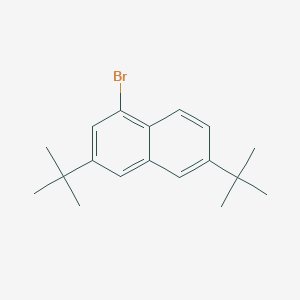
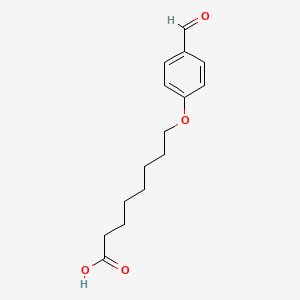
![2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol](/img/structure/B8263843.png)
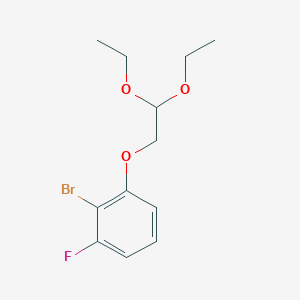
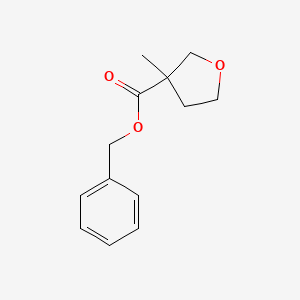
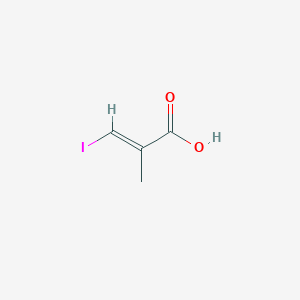
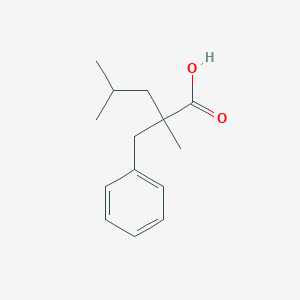
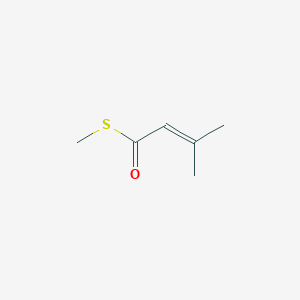
![N-(3-Bromo-2-fluoro-5-methylphenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenemethanamine](/img/structure/B8263885.png)
